molecular formula C10H15ClFN B1406867 1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride CAS No. 1955514-22-3

1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride

Cat. No. B1406867
CAS RN: 1955514-22-3
M. Wt: 203.68 g/mol
InChI Key: CWKFVOFWZXWRDE-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride” is a chemical compound with a CAS Number of 381237-35-0 . It has a molecular weight of 175.63 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, 1,2,4-triazole-containing scaffolds have been synthesized using 3-amino-1,2,4-triazole . Another compound, SSR125543A, was obtained by optimizing a lead compound .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H . This indicates that the compound has a fluorine atom and a methyl group attached to a phenyl ring, and a propylamine group attached to the phenyl ring.


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride has been explored for its potential as a neurokinin-1 receptor antagonist. Harrison et al. (2001) discussed a compound with a long central duration of action, demonstrating effectiveness in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).

Antibacterial and Antioxidant Properties

Research by Arutyunyan et al. (2012) and (2017) examined the antibacterial and antioxidant properties of derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine. They found that some compounds showed high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan et al., 2012), (Arutyunyan et al., 2017).

Hepatoprotective Properties

The hepatoprotector properties of water-soluble derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine were explored by Dyubchenko et al. (2006). They found that some of these compounds had significant hepatoprotective activity against toxic hepatitis (Dyubchenko et al., 2006).

Pharmacokinetics and Metabolism

Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound related to 1-(3-Fluoro-4-methylphenyl)-propylamine in rats. They found that the compound had a low clearance, moderate volume of distribution, and was extensively metabolized (Wu et al., 2006).

Crystal Structure and Characterization

The crystal structure and characterization of derivatives of 1-(3-Fluoro-4-methylphenyl)-propylamine have been studied. For instance, Meenatchi et al. (2015) conducted studies on the crystal growth and characterization of such compounds, providing insights into their molecular properties (Meenatchi et al., 2015).

Anticancer Activity

Kumar et al. (2020) synthesized a novel derivative of 1-(3-Fluoro-4-methylphenyl)-propylamine and assessed its anticancer potential. Their findings suggested promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Kumar et al., 2020).

Mechanism of Action

While the specific mechanism of action for “1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride” was not found, a related compound, SSR125543A, shows nanomolar affinity for human cloned or native corticotrophin-releasing factor (CRF)1 receptors .

Safety and Hazards

The compound has been classified as hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Fluoro-4-methylphenyl)-propylamine hydrochloride” were not found, related compounds have potential applications in various fields. For instance, CRF1 receptor antagonists like SSR125543A could have therapeutic benefits against stress-related conditions .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFVOFWZXWRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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